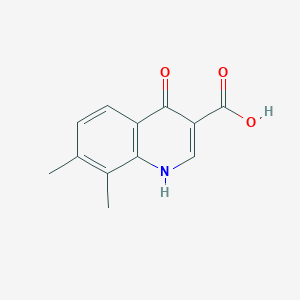

4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid

Description

Overview of Quinoline Derivatives in Organic Chemistry

Quinoline derivatives constitute a fundamental class of heterocyclic aromatic organic compounds that have played a pivotal role in organic chemistry for nearly two centuries. The parent quinoline structure, with the chemical formula C₉H₇N, forms the foundational framework from which thousands of derivatives have been synthesized and studied. These compounds are characterized by the fusion of a benzene ring with a pyridine ring, creating a bicyclic aromatic system that exhibits unique electronic and chemical properties.

The significance of quinoline derivatives in organic chemistry extends far beyond their structural elegance. These compounds have demonstrated remarkable versatility in synthetic applications, serving as key intermediates in the preparation of complex molecular architectures. The quinoline framework provides multiple sites for functionalization, allowing chemists to introduce diverse substituents that can dramatically alter the compound's properties and potential applications. Research has shown that over 200 biologically active quinoline and quinazoline alkaloids have been identified, highlighting the importance of this chemical class in natural product chemistry.

Synthetic methodologies for quinoline derivatives have evolved considerably, with numerous named reactions now available for their preparation. The Skraup synthesis, involving the condensation of aniline with glycerol in the presence of a strong oxidizing agent, remains one of the most well-established methods. The Friedländer synthesis, which involves the condensation of an ortho-aminobenzaldehyde or ortho-aminophenone with an active methylene compound, provides another reliable route to quinoline derivatives. Additional synthetic approaches include the Doebner reaction, the Doebner-Miller reaction, the Gould-Jacobs reaction, and various multicomponent reaction strategies.

The chemical reactivity of quinoline derivatives encompasses a broad spectrum of transformations. These compounds can undergo oxidation reactions, where hydroxyl groups can be converted to ketones, and reduction reactions, where the quinoline ring can be reduced under specific conditions. Substitution reactions, both electrophilic and nucleophilic, can occur on the quinoline ring, allowing for the introduction of various functional groups. This chemical versatility has made quinoline derivatives indispensable tools in synthetic organic chemistry.

Historical Development of Quinoline-3-carboxylic Acid Research

The historical development of quinoline-3-carboxylic acid research represents a fascinating chapter in the broader story of heterocyclic chemistry. The initial discovery of quinoline itself can be traced back to 1834, when German chemist Friedlieb Ferdinand Runge first extracted the compound from coal tar, originally naming it "leukol," meaning "white oil" in Greek. This foundational discovery laid the groundwork for subsequent investigations into quinoline derivatives, including the carboxylic acid variants.

The development of synthetic methods specifically targeting quinoline-3-carboxylic acids gained momentum through the work of various chemists who recognized the potential of these compounds. The Doebner reaction, developed as a chemical method for synthesizing quinoline-4-carboxylic acids through the reaction of aniline with an aldehyde and pyruvic acid, provided insights that were later adapted for the synthesis of 3-carboxylic acid isomers. Similarly, the Pfitzinger reaction, which involves the reaction of isatin with base and a carbonyl compound to yield substituted quinoline-4-carboxylic acids, contributed to the methodological foundation for carboxylic acid-substituted quinolines.

Research into quinoline-3-carboxylic acid derivatives has been significantly advanced through the development of modern synthetic techniques. The Conrad-Limpach synthesis, utilizing anilines and beta-ketoesters, has provided researchers with additional pathways to access these compounds. The Gould-Jacobs reaction, starting from aniline and ethyl ethoxymethylenemalonate, has also proven valuable in the preparation of quinoline carboxylic acid derivatives.

The evolution of analytical techniques has paralleled synthetic developments, enabling researchers to better characterize and understand quinoline-3-carboxylic acid derivatives. Nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography have provided detailed structural information about these compounds, facilitating the design of new derivatives with specific properties. The development of computational chemistry methods has further enhanced the ability to predict and optimize the properties of quinoline-3-carboxylic acid derivatives before synthesis.

Significance of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic Acid in Chemical Research

The compound this compound occupies a unique position in quinoline chemistry due to its specific substitution pattern and the resulting chemical properties. This compound, bearing the Chemical Abstracts Service number 53164-36-6, represents a sophisticated example of how systematic structural modifications can yield compounds with enhanced research potential.

The structural features of this compound contribute to its significance in chemical research. The presence of the hydroxyl group at the 4-position introduces important hydrogen bonding capabilities and affects the electronic distribution within the quinoline ring system. The carboxylic acid functionality at the 3-position provides both acidic properties and the potential for further derivatization through ester formation, amide synthesis, and other carboxylic acid transformations. The dimethyl substitution at the 7- and 8-positions adds steric bulk and hydrophobic character, potentially influencing the compound's solubility properties and molecular interactions.

Synthetic accessibility represents another crucial aspect of this compound's significance in research. The synthesis typically involves the hydrolysis of the corresponding ethyl ester under basic conditions, as demonstrated in documented procedures where 4-hydroxyquinoline-3-carboxylic acid ethyl ester is treated with sodium hydroxide solution under reflux conditions, yielding the desired carboxylic acid in high yields. This synthetic route provides researchers with a reliable method for obtaining the compound for further study and derivatization.

The chemical reactivity profile of this compound encompasses multiple types of transformations that make it valuable for chemical research. The hydroxyl group can undergo oxidation reactions to form the corresponding ketone, while the quinoline ring can be subjected to reduction under appropriate conditions. Substitution reactions, both electrophilic and nucleophilic, can occur on the quinoline ring, allowing for the introduction of additional functional groups. The carboxylic acid group can participate in condensation reactions, esterification, and amide formation, providing pathways for the synthesis of more complex derivatives.

Research applications of this compound span multiple areas of chemical investigation. In pharmaceutical development, this compound serves as a building block in the synthesis of various potential therapeutic agents, particularly those targeting bacterial infections and other conditions. In analytical chemistry, it functions as a reagent in analytical methods, including spectrophotometric techniques for the detection and quantification of metal ions in environmental samples. The compound also finds applications in material science research, where it contributes to the development of advanced materials such as polymers and coatings, enhancing their properties through its unique chemical structure.

The following table summarizes key chemical and physical properties of this compound based on available research data:

The spectroscopic characterization of this compound has provided detailed insights into its molecular structure. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals that confirm the presence and positioning of the various substituents, while carbon-13 nuclear magnetic resonance spectroscopy provides information about the electronic environment of each carbon atom in the molecule. These analytical techniques have been essential in confirming the structure and purity of synthesized samples.

The compound's role in fluorometric discrimination represents another significant aspect of its research applications. Quinoline-based fluororeceptors, including derivatives similar to this compound, have been designed and synthesized for the detection of hydroxy carboxylic acids in less polar solvents. These applications demonstrate the compound's potential in analytical chemistry and sensor development.

Recent advances in quinoline derivative synthesis through multicomponent reactions have highlighted the continued importance of compounds like this compound in modern synthetic chemistry. The development of efficient and versatile strategies for quinoline synthesis through multicomponent reactions offers advantages in constructing complex molecular architectures in single-step processes, utilizing multiple starting materials in convergent approaches. These methodological advances ensure that quinoline derivatives, including specialized compounds like this compound, remain at the forefront of synthetic organic chemistry research.

Properties

IUPAC Name |

7,8-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-6-3-4-8-10(7(6)2)13-5-9(11(8)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYCTYRHTJYACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C(=CN2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352759 | |

| Record name | 7,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53164-36-6 | |

| Record name | 7,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53164-36-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid typically involves the condensation of aniline derivatives with β-ketoesters followed by cyclization and oxidation steps. One common method is the Pfitzinger reaction, which involves the condensation of isatin with a ketone under alkaline conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone.

Reduction: The quinoline ring can be reduced under specific conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using chlorine or bromine, followed by nucleophilic substitution with various nucleophiles.

Major Products

The major products formed from these reactions include various substituted quinolines and quinolone derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds.

Biology: Studied for its antimicrobial and anticancer properties.

Medicine: Investigated for potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit specific enzymes involved in microbial growth, making it effective as an antimicrobial agent. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinoline-3-carboxylic acid derivatives exhibit varied biological activities depending on substituent positions, electronic properties, and steric effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Quinoline-3-carboxylic Acid Derivatives

Key Findings and Structure-Activity Relationships (SAR)

Substituent Positional Isomerism :

- The 7,8-dimethyl variant (target compound) and 5,8-dimethyl analog () both exhibit antioxidant activity, suggesting that methyl groups at these positions enhance radical-scavenging properties. However, positional differences may influence interaction with cellular targets due to steric and electronic variations .

Antibacterial vs. Antioxidant Activity: Fluorine and cyclopropyl substituents (e.g., compound 10 in ) are hallmarks of quinolone antibiotics, enhancing DNA gyrase inhibition . In contrast, the target compound lacks these groups, instead showing antioxidant activity, likely due to methyl groups stabilizing radical intermediates .

Methoxy vs. Methyl Substituents: The 7,8-dimethoxy analog () has a higher molecular weight (249.22 g/mol) and increased polarity compared to the target compound.

Chlorinated Derivatives: Compounds like ethyl 4-amino-7,8-dichloroquinoline-3-carboxylate () demonstrate how electronegative substituents (Cl) can alter reactivity, though their biological roles remain underexplored in the provided evidence.

Fluorine Impact: Fluorine at position 6 () significantly boosts antibacterial activity by enhancing DNA gyrase binding and metabolic stability. Its absence in the target compound explains its shift toward non-antibacterial applications .

Physicochemical Properties

- Acid-Base Behavior : The carboxylic acid group (pKa ~3–4) and hydroxyl group (pKa ~8–10) confer pH-dependent solubility, critical for bioavailability.

Biological Activity

Overview

4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid (HDQCA) is a heterocyclic compound belonging to the quinoline family, known for its diverse biological activities. This compound has garnered significant interest in medicinal chemistry due to its potential applications in drug development, particularly as an antimicrobial and anticancer agent. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 7,8-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid

- Molecular Formula : C12H11NO3

- CAS Number : 53164-36-6

The biological activity of HDQCA is attributed to its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : HDQCA inhibits specific enzymes involved in microbial growth, contributing to its antimicrobial properties.

- Cytokine Modulation : It exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which can be beneficial in conditions characterized by inflammation.

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

HDQCA demonstrates significant antimicrobial properties against a range of pathogens. Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Research has shown that HDQCA derivatives can enhance the antibacterial activity through structural modifications, such as the introduction of halogen substituents which increase lipophilicity and improve membrane permeability .

Anticancer Activity

In vitro studies have demonstrated that HDQCA exhibits cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| Huh7 (liver cancer) | 5.27 |

| Eca109 (esophageal cancer) | 16.54 |

The compound's ability to induce apoptosis and inhibit cell proliferation has been linked to its interaction with cellular signaling pathways .

Case Studies

- Antiviral Potential : A study evaluated the antiviral activity of HDQCA derivatives against H5N1 influenza virus. Results indicated a significant reduction in viral replication with low cytotoxicity, suggesting potential for further development as an antiviral agent .

- Combination Therapy : Research exploring the use of HDQCA in combination with standard antibiotics revealed synergistic effects against resistant bacterial strains, indicating its potential role in overcoming antibiotic resistance .

Research Findings

Recent studies have focused on the synthesis of HDQCA derivatives to enhance biological activity and reduce toxicity. For instance:

Q & A

Q. What are the common synthetic routes for 4-hydroxy-7,8-dimethylquinoline-3-carboxylic acid in laboratory settings?

- Methodological Answer : The Gould-Jacobs cyclization is a foundational method for synthesizing quinoline-3-carboxylic acid derivatives. For example, ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate derivatives can undergo cyclocondensation with α-acetyl-N-arylhydrazonoyl chlorides in ethanol and triethylamine to form tricyclic systems . Hydrolysis of ester intermediates (e.g., ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate) using 10% NaOH in methanol at room temperature is a standard step to yield the free carboxylic acid . Optimizing reaction time (e.g., 3–24 hours) and temperature (70–90°C) improves yield and purity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of IR, NMR, and mass spectrometry is critical. IR confirms the presence of hydroxyl (-OH, ~2500–3300 cm⁻¹) and carboxylic acid (-COOH, ~1700 cm⁻¹) groups. H NMR identifies substituent patterns: methyl groups at positions 7 and 8 appear as singlets (δ ~2.5–3.0 ppm), while aromatic protons show splitting consistent with quinoline ring substitution . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHNO, theoretical 217.23 g/mol) .

Q. What are the key solubility and stability considerations for this compound?

- Methodological Answer : While direct data is limited, analogous quinoline-3-carboxylic acids exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited solubility in water. Stability studies suggest susceptibility to decarboxylation under strong acidic conditions (>pH 2) . Storage in inert, anhydrous environments at -20°C is recommended to prevent degradation.

Advanced Research Questions

Q. How can researchers optimize the cyclization step in the Gould-Jacobs synthesis for higher yields?

- Methodological Answer : Key factors include:

- Catalyst selection : Polyphosphoric acid (PPA) enhances cyclization efficiency by promoting intramolecular lactamization .

- Temperature control : Maintaining precise temperatures (e.g., 70–80°C) during nitro-group reduction minimizes side reactions .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. What analytical approaches resolve contradictions in reported biological activity data (e.g., antioxidant vs. limited antibacterial activity)?

- Methodological Answer : Discrepancies may arise from:

- Structural variations : Methyl groups at positions 7 and 8 (vs. 5 and 8 in analogues) alter electron-donating effects, impacting redox activity .

- Assay conditions : Standardize antioxidant assays (e.g., DPPH radical scavenging) at pH 7.4 to mimic physiological environments . For antibacterial studies, use clinical isolates (e.g., E. coli ATCC 25922) to compare with literature MIC values .

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- DFT calculations : Model the electron density of the carboxylic acid group to predict nucleophilic attack sites .

- Molecular docking : Simulate binding to antioxidant enzymes (e.g., catalase) using AutoDock Vina, focusing on hydrogen bonding with the hydroxyl and carboxylate groups .

- QSAR studies : Correlate substituent effects (e.g., methyl vs. fluoro groups) with bioactivity using Hammett constants .

Q. How can researchers design derivatives to enhance antibacterial activity while retaining antioxidant properties?

- Methodological Answer :

- Core modifications : Introduce fluorine at position 6 (as in ciprofloxacin derivatives) to improve bacterial gyrase inhibition .

- Hybrid structures : Conjugate the quinoline core with pyrrolo[1,2-b]pyridazine moieties to exploit dual antioxidant and antimicrobial mechanisms .

- Structure-activity profiling : Test N-methylated derivatives to assess steric effects on bacterial membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.